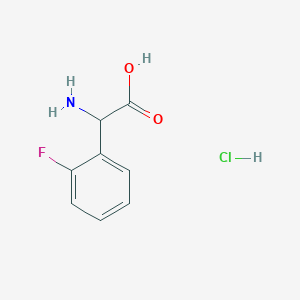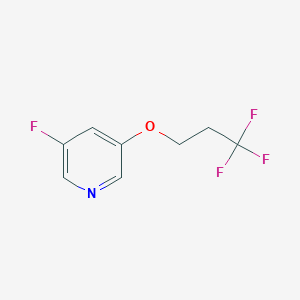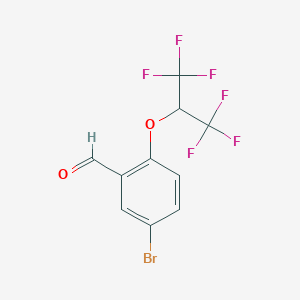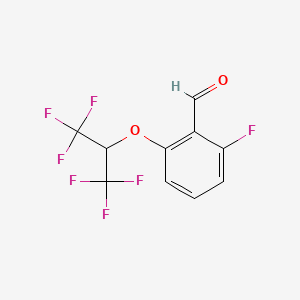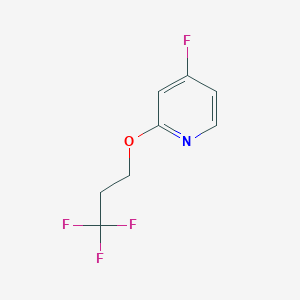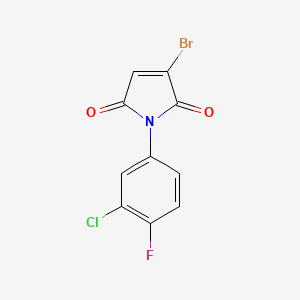
3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, also known as “3-Bromo-1-FCP”, is a brominated organic compound that finds its application in various scientific research and laboratory experiments. It is a versatile compound that can be used in a variety of ways and is known for its stability and low toxicity.
Applications De Recherche Scientifique
Luminescent Polymer Development
Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, similar to 3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, have been synthesized and characterized for their strong fluorescence and high quantum yield. These polymers, due to their solubility in common organic solvents and distinct optical and electrochemical properties, are promising for use in electronic applications (Zhang & Tieke, 2008).
Photoluminescent Conjugated Polymers
The creation of π-conjugated polymers containing diketopyrrolopyrrole (DPP) units similar to 3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione has been explored. These polymers demonstrate strong photoluminescence, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Inhibitors of Glycolic Acid Oxidase
Derivatives of 3-hydroxy-1H-pyrrole-2,5-dione, structurally related to 3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, have been studied as inhibitors of glycolic acid oxidase (GAO). These compounds have shown potent, competitive inhibition of GAO, indicating potential applications in biomedical research (Rooney et al., 1983).
Synthesis of Photoluminescent Polymers
Research has been conducted on polymers containing isoDPP units, which are structurally related to 3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione. These polymers are deeply colored, soluble in common organic solvents, and possess properties that make them suitable for use in optoelectronic devices (Welterlich, Charov, & Tieke, 2012).
Propriétés
IUPAC Name |
3-bromo-1-(3-chloro-4-fluorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClFNO2/c11-6-4-9(15)14(10(6)16)5-1-2-8(13)7(12)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVWONDMQCIIOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=C(C2=O)Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride](/img/structure/B1446943.png)
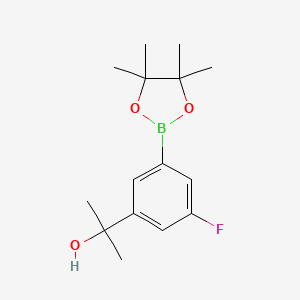
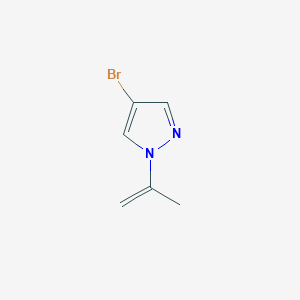
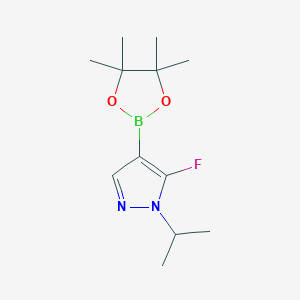
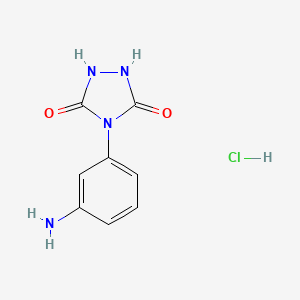
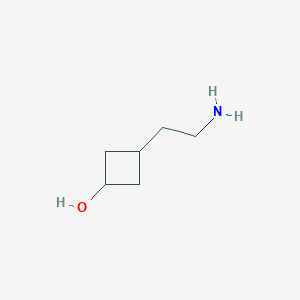
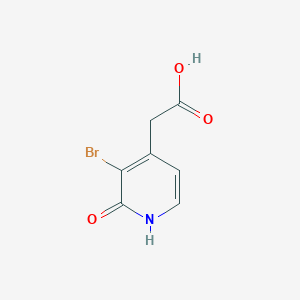
![Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate](/img/structure/B1446959.png)
![6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B1446960.png)
